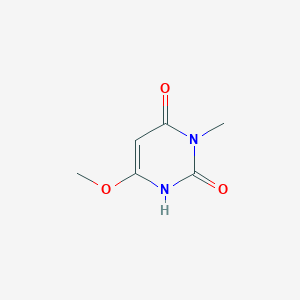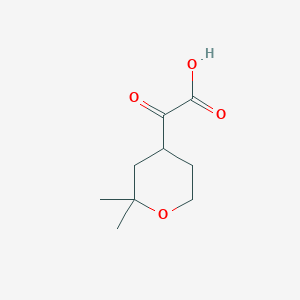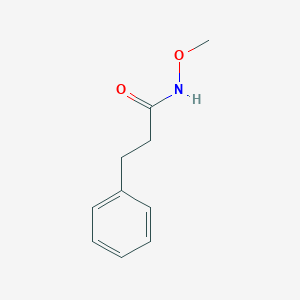
N-Methoxy-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-3-phenylpropanamide, also known as NMPPA, is an organic compound that is composed of a phenyl group attached to a methoxy group and a propanamide group. It is a versatile compound that has been used in a variety of scientific applications, including as a synthetic intermediate in organic synthesis and as a reagent in biochemistry.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-3-phenylpropanamide has a variety of scientific research applications. It has been used as a synthetic intermediate in organic synthesis, as a reagent in biochemistry, and as a catalyst in organic reactions. It has also been used as a reactant in the synthesis of other organic compounds, such as 4-methoxy-3-phenylpropanamide and 4-chloro-2-methoxy-3-phenylpropanamide.
Wirkmechanismus
N-Methoxy-3-phenylpropanamide is an organic compound that is composed of a phenyl group attached to a methoxy group and a propanamide group. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. N-Methoxy-3-phenylpropanamide has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
N-Methoxy-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects. It has also been shown to have anti-oxidant and anti-microbial effects. In addition, N-Methoxy-3-phenylpropanamide has been shown to have neuroprotective and neuroregenerative effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methoxy-3-phenylpropanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic and has low volatility. However, there are some limitations to its use in lab experiments. It is not very soluble in organic solvents, and it can react with other compounds, leading to unwanted side reactions.
Zukünftige Richtungen
N-Methoxy-3-phenylpropanamide has a number of potential future applications. It could be used as a drug to treat inflammatory diseases and cancer, as an antioxidant to reduce oxidative stress, and as an antimicrobial to treat bacterial and fungal infections. It could also be used as a neuroprotective agent to protect neurons from damage and as a neuroregenerative agent to promote the regeneration of neurons. Additionally, N-Methoxy-3-phenylpropanamide could be used to develop new organic synthesis reactions, as a reagent in biochemistry, and as a catalyst in organic reactions.
Synthesemethoden
N-Methoxy-3-phenylpropanamide can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloropropanamide with methanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction yields N-Methoxy-3-phenylpropanamide in a yield of up to 95%. Another method involves the reaction of 3-chloropropanamide with dimethylformamide and a base catalyst, such as potassium carbonate or sodium hydroxide. This method yields N-Methoxy-3-phenylpropanamide in a yield of up to 97%.
Eigenschaften
IUPAC Name |
N-methoxy-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIQGDRQJPMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550809 |
Source


|
| Record name | N-Methoxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-3-phenylpropanamide | |
CAS RN |
23601-49-2 |
Source


|
| Record name | N-Methoxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

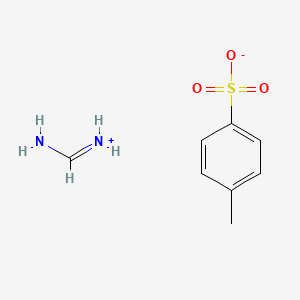
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
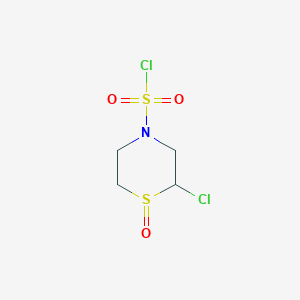
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
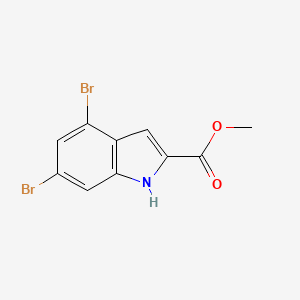
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
